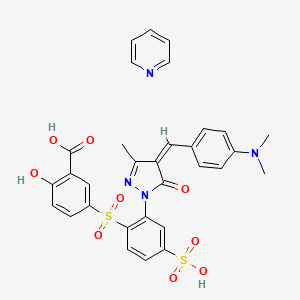
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphorothioate group and a pyrimidinyl ring, contributing to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methyl-4-pyrimidinol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and minimize by-products .
化学反应分析
Types of Reactions
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxon derivatives, which are often more toxic than the parent compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation Products: Oxon derivatives.
Hydrolysis Products: Phosphoric acid derivatives and pyrimidinol.
科学研究应用
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus esters.
Biology: Employed in studies investigating the effects of organophosphorus compounds on biological systems, particularly in understanding enzyme inhibition.
Medicine: Research into potential therapeutic uses and toxicological effects.
Industry: Utilized in the development of new insecticides and pest control agents.
作用机制
The primary mechanism of action of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .
相似化合物的比较
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Another organophosphorus insecticide with a similar mode of action but different substituents on the pyrimidinyl ring.
Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) ester: Shares a similar structure but with variations in the ester groups.
Uniqueness
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide is attributed to its optimal balance of hydrophobic and hydrophilic characteristics, enhancing its interaction with biological membranes and target enzymes .
属性
CAS 编号 |
14620-44-1 |
|---|---|
分子式 |
C12H21N2O3PS |
分子量 |
304.35 g/mol |
IUPAC 名称 |
4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-16-18(15,19-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI 键 |
QNKUASTXBGBOGC-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OC1=NC(=NC(=C1)C)C(C)C)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


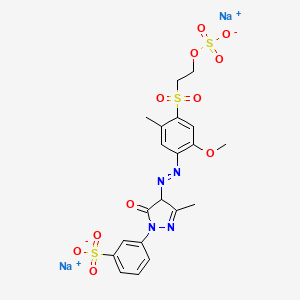
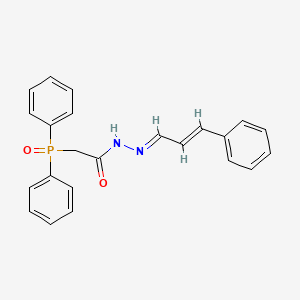
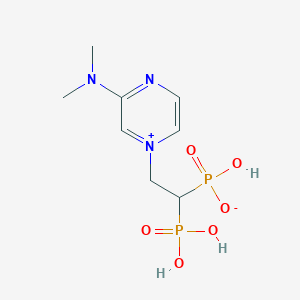
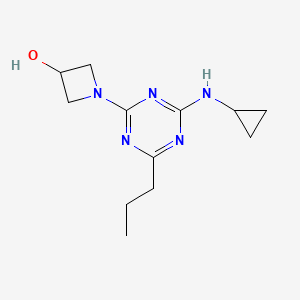
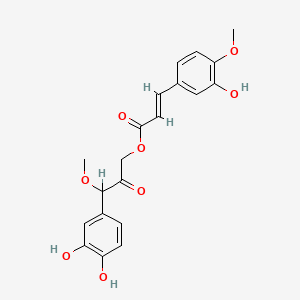
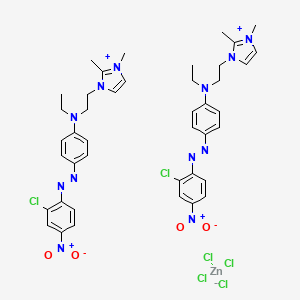


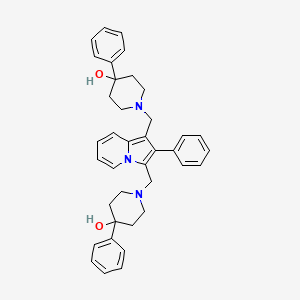
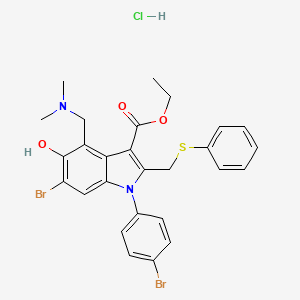

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)

